2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications. This compound features a unique structural configuration, including a bromophenoxy moiety, a tetrahydrothiophene unit with a sulfone functional group, and an acetamide linkage. Its molecular formula is with a molecular weight of approximately 456.3 g/mol .
This compound can be classified as an organic chemical with potential pharmaceutical applications. It is synthesized from readily available precursors and is studied for its interactions with biological macromolecules, such as enzymes and receptors, which may modulate their activity .
The synthesis of 2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide typically involves several key steps:
The molecular structure of 2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide can be represented by its InChI and SMILES notations:
InChI=1S/C19H19BrN2O4S/c20-15-3-7-18(8-4-15)26-12-19(23)22(17-9-10-27(24,25)13-17)11-14-1-5-16(21)6-2-14/h1-8,17H,9-13H2
C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)F)C(=O)COC3=CC=C(C=C3)Br
The compound features multiple functional groups that contribute to its biological activity and reactivity .
The compound can undergo various chemical reactions, including:
These reactions highlight the versatility of this compound in synthetic chemistry and its potential as a precursor for more complex molecules.
The mechanism of action for 2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide involves its interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways by inhibiting enzyme activity or altering signal transduction pathways. Preliminary studies indicate that this compound may bind to active sites on enzymes or interact with receptor sites, leading to various therapeutic effects .
The physical properties of 2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 456.3 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Flash Point | Not Available |
These properties are crucial for understanding the behavior of the compound in various environments .
The potential applications of 2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide span several fields:
This compound represents a valuable addition to the field of organic chemistry and medicinal research due to its unique structure and potential applications in drug development and biochemical studies. Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7